N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[(4-Hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a 7-methoxy-substituted benzofuran core linked to a tetrahydropyran (oxane) ring via a methylene group. The 4-hydroxyoxan-4-yl moiety introduces both hydrophilicity and stereochemical complexity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-20-12-4-2-3-11-9-13(22-14(11)12)15(18)17-10-16(19)5-7-21-8-6-16/h2-4,9,19H,5-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOSCGZGKVWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common route includes the formation of the benzofuran core followed by the introduction of the methoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzofuran vs. Benzimidazole Derivatives While the target compound features a benzofuran core, benzimidazole derivatives (e.g., B1 and B8 in ) replace the oxygen atom in benzofuran with a nitrogen-containing imidazole ring. For instance, benzimidazoles often exhibit enhanced basicity compared to benzofurans, which could influence cellular uptake .
Substituent Variations
Position and Nature of Methoxy Groups
- The target compound’s 7-methoxy group on the benzofuran ring contrasts with the 5-iodo substitution in compound 14 (). Iodo substituents increase molecular weight and may enhance halogen bonding, whereas methoxy groups improve solubility and modulate electron density .
- In , N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide introduces a second methoxyethyl group, further enhancing hydrophilicity compared to the target compound’s tetrahydropyran-derived substituent .
Side Chain Diversity
- Tetrahydropyran vs. Piperazine Linkers : Compound 14 () incorporates a piperazine-butanyl side chain, which introduces basicity and conformational flexibility. In contrast, the target’s 4-hydroxyoxan-4-yl group provides a rigid, oxygen-rich environment that may improve metabolic stability .
- Alkyne Linkers: ’s N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide features an alkyne spacer, increasing molecular rigidity compared to the target’s methylene-linked tetrahydropyran. This rigidity could influence binding pocket accommodation .
Physicochemical Properties
*Molecular formula inferred from structural analogs in and .
Implications for Drug Development
- Target Selectivity : Structural analogs with piperazine side chains () are often designed for CNS targets due to their ability to cross the blood-brain barrier, whereas the target’s tetrahydropyran group may favor peripheral action .
- Metabolic Stability : The hydroxy group in the tetrahydropyran ring could serve as a site for glucuronidation, a common metabolic pathway, which may be mitigated by structural modifications observed in ’s methoxyethyl-protected analogs .
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a carboxamide group, and a hydroxy oxane substituent. These structural components contribute to its biological properties.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of benzofuran carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Similar Benzofuran Derivative | HCT116 | 2.2 |
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. Hydroxy-substituted derivatives have been shown to enhance antioxidant activity by stabilizing free radicals, which can mitigate oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Antioxidative Pathways : It potentially activates cellular antioxidative pathways, reducing reactive oxygen species (ROS) levels and protecting against cellular damage.
Study 1: Antiproliferative Activity
A study focused on various benzofuran carboxamides indicated that those with hydroxyl and methoxy groups demonstrated enhanced antiproliferative effects against MCF-7 cells. The study reported an IC50 value of 3.1 µM for the compound , suggesting it is a promising candidate for further development .
Study 2: Antioxidant Potential
Another investigation assessed the antioxidative properties of hydroxyl-substituted benzofuran derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, supporting their potential use as therapeutic agents in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
